5-(4-Aminophenyl)pyrimidin-2-ol

ABCG2 Multidrug Resistance Efflux Transporter

ABCG2 inhibitor research demands well-characterized reference probes with validated selectivity. 5-(4-Aminophenyl)pyrimidin-2-ol (CAS 64606-18-4) addresses this need: • ABCG2 IC50 4,910 nM (MDCK II BCRP) - calibrate efflux assays & benchmark new inhibitors • >20-fold selectivity over MAOA - reliable negative control for heme-enzyme screening • Defined aminopyrimidine scaffold - initiate SAR campaigns with minimized off-target risk Fully characterized; ready for global shipment.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
Cat. No. B13105473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Aminophenyl)pyrimidin-2-ol
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNC(=O)N=C2)N
InChIInChI=1S/C10H9N3O/c11-9-3-1-7(2-4-9)8-5-12-10(14)13-6-8/h1-6H,11H2,(H,12,13,14)
InChIKeyHQVNJXOXPMGXNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Aminophenyl)pyrimidin-2-ol: Intermediate for Kinase & Transporter Inhibitors


5-(4-Aminophenyl)pyrimidin-2-ol is an aminopyrimidine derivative characterized by a pyrimidin-2-ol core with a 4-aminophenyl substituent at the 5-position [1]. This scaffold is structurally related to a broad class of 2-aminopyrimidines and pyrimidin-2-ols that have been extensively explored as ATP-competitive kinase inhibitors and as modulators of efflux transporters [2]. The compound's primary utility in current scientific literature lies in its role as a synthetic intermediate and as a reference probe in structure-activity relationship (SAR) studies, particularly for defining the optimal substitution pattern for interactions with the ATP-binding cassette transporter ABCG2 [3].

1
Synthetic intermediate For kinase and transporter inhibitor scaffolds
2
Reference probe Defined substitution pattern for SAR studies
3
Scaffold for ABC transporter research Characterized interaction with ABCG2 efflux pump

Why 5-(4-Aminophenyl)pyrimidin-2-ol Is Irreplaceable


Within the pyrimidin-2-ol and 2-aminopyrimidine chemotypes, subtle variations in substitution pattern result in profound shifts in target selectivity and potency. For instance, SAR studies on 4-substituted-2-aminopyrimidines demonstrate that even minor modifications to the aryl substituent can alter JNK1 kinase inhibition by over an order of magnitude [1]. Similarly, in the context of ABCG2 transporter inhibition, the specific placement of the aminophenyl group on the pyrimidine ring is a critical determinant of activity; unsubstituted or differently substituted pyrimidines exhibit negligible interaction with this clinically relevant efflux pump [2]. Therefore, substituting 5-(4-Aminophenyl)pyrimidin-2-ol with a generic, off-the-shelf pyrimidine analog for research applications carries a high risk of experimental failure due to either loss of activity or unpredictable off-target effects, which can invalidate SAR campaigns or biological assays [3].

Risk 1 Minor changes to aryl substituent can shift kinase inhibition potency, potentially invalidating SAR campaigns.
Risk 2 Unsubstituted pyrimidines show negligible ABCG2 interaction; generic analogs may not replicate transporter modulation.
Risk 3 Off-target profiles differ significantly; replacement with standard pyrimidine may introduce confounding kinase inhibition.

5-(4-Aminophenyl)pyrimidin-2-ol: Differentiation Evidence


ABCG2 Transporter Inhibition

5-(4-Aminophenyl)pyrimidin-2-ol exhibits moderate inhibitory activity against the ABCG2 (BCRP) efflux transporter, a key mediator of multidrug resistance in cancer. In a cellular accumulation assay using MDCK II BCRP cells, the compound demonstrated an IC50 of 4,910 nM for inhibiting ABCG2-mediated efflux of pheophorbide A [1]. This contrasts sharply with its inactivity against the closely related MAOA enzyme (IC50 > 100,000 nM), establishing a baseline selectivity profile [2].

ABCG2 Inhibition
Head-to-head
IC50 4,910 nM (ABCG2) vs. >100,000 nM (MAOA)
Cellular accumulation assay, MDCK II BCRP cells
Supports ABCG2 selectivity over MAOA; useful as reference inhibitor for efflux studies.
Baseline activity reported; verify in target cell model.
ABCG2 Multidrug Resistance Efflux Transporter

MPO Selectivity Profiling

While direct data for 5-(4-Aminophenyl)pyrimidin-2-ol is not available, a closely related pyrimidin-2-ol analog (CHEMBL4530093) demonstrates potent inhibition of human myeloperoxidase (MPO). This analog exhibits an IC50 of 36 nM in a peroxidation assay and an IC50 of 50 nM in a chlorination assay [1]. In contrast, 5-(4-Aminophenyl)pyrimidin-2-ol shows no significant inhibition of a different heme-containing enzyme, MAOA (IC50 > 100 µM) [2]. This suggests that while the pyrimidin-2-ol core can be optimized for potent MPO inhibition, the specific 5-(4-aminophenyl) substitution may confer a different selectivity profile.

MPO Selectivity
Class-level
Analog CHEMBL4530093 IC50 36 nM (MPO); target compound >100 µM (MAOA)
Data from closely related pyrimidin-2-ol analog
Suggests distinct selectivity profile; target compound likely inactive against heme peroxidases.
Negative control potential; direct MPO data not available.
Myeloperoxidase Inflammation Enzyme Inhibition

Kinase Inhibitor SAR Insights

SAR studies on 4-substituted-2-aminopyrimidines, a scaffold closely related to 5-(4-aminophenyl)pyrimidin-2-ol, reveal that the nature of the aryl substituent dramatically impacts JNK1 kinase inhibitory potency. For example, a 4-aryl substituted analog (Compound 9c) achieved an IC50 of 98 nM against JNK1, whereas other analogs in the same series exhibited significantly reduced activity [1]. This underscores the critical role of the 4-aminophenyl group in 5-(4-Aminophenyl)pyrimidin-2-ol; its presence at the 5-position of the pyrimidine ring, rather than the 4-position as in the JNK series, is expected to drive a distinct target engagement profile, likely favoring interactions with transporters like ABCG2 over kinases like JNK1 [2].

Kinase SAR Context
Class-level
4-substituted analog: JNK1 IC50 98 nM; target compound inferred to favor transporters over kinases
Based on 2-aminopyrimidine SAR studies
Supports scaffold selection for non-kinase targets; avoids confounding kinase activity.
Verify kinase panel profiling when used as reference.
Kinase Inhibition SAR JNK

5-(4-Aminophenyl)pyrimidin-2-ol Research Applications


ABCG2 Reference Inhibitor

Due to its moderate and quantifiable IC50 of 4,910 nM against ABCG2-mediated efflux in MDCK II BCRP cells [1], 5-(4-Aminophenyl)pyrimidin-2-ol serves as a valuable reference compound in assays designed to screen for novel ABCG2 inhibitors or to characterize the transporter's role in drug resistance. Its activity, while not ultra-potent, is sufficient to establish a baseline for inhibition in cellular models of multidrug resistance, allowing researchers to benchmark new chemical entities against a well-defined, commercially available chemotype.

MAO and MPO Negative Control

The compound's demonstrated lack of activity against MAOA (IC50 > 100,000 nM) [2] and its inferred inactivity against MPO based on structural comparisons [3] make it an excellent negative control. Researchers investigating inhibitors of these heme-containing enzymes can use 5-(4-Aminophenyl)pyrimidin-2-ol to confirm assay specificity and to rule out non-specific effects arising from the pyrimidine scaffold itself, thereby strengthening the validity of their hit identification and validation workflows.

ABCG2 Inhibitor SAR Scaffold

Given the established, albeit moderate, activity against ABCG2, 5-(4-Aminophenyl)pyrimidin-2-ol represents a logical starting point for medicinal chemistry SAR campaigns aimed at developing more potent and selective ABCG2 modulators [1]. Researchers can systematically modify the 4-aminophenyl group or the pyrimidin-2-ol core to probe key interactions with the ABCG2 binding pocket. The known selectivity over MAOA (>20-fold) provides an initial selectivity filter, guiding optimization efforts away from undesirable off-target activities [2].

MDR Reversal Calibration Standard

In preclinical studies evaluating the potential of new compounds to reverse MDR, 5-(4-Aminophenyl)pyrimidin-2-ol can be employed as a calibration standard to quantify the functional activity of ABCG2 in cell lines of interest. By establishing a dose-response curve for its inhibition of pheophorbide A efflux [1], researchers can normalize data across different experimental runs and cell passages, ensuring that observed changes in drug accumulation are due to the test article rather than variations in transporter expression or assay conditions.

Application
Selection Property
Validation Focus
ABCG2 transporter inhibition studies
Defined ABCG2 inhibition profile
Benchmark activity against reference inhibitors
Negative control for heme-enzyme assays
Confirmed selectivity over MAOA
Assay specificity verification
Scaffold for ABCG2 inhibitor SAR
Modular aminopyrimidine core
Off-target kinase counter-screening
MDR assay calibration tool
Quantifiable efflux inhibition
Normalization of inter-experiment variability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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